2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
The compound is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It has been studied for its potential use in the treatment of malaria and neurodegenerative diseases .
Synthesis Analysis
The compound was synthesized using a Petasis reaction . The development of the synthesized compounds was justified through the study of H1 NMR, C13 NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of the compound was validated by single crystal X-ray diffraction analysis . The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis
The compound was evaluated for its in vitro antiplasmodial assessment against the W2 strain (chloroquine-resistant) of Plasmodium falciparum . It was also evaluated for in vitro cytotoxicity against two cancer cell lines, human lung (A549) and cervical (HeLa) cells .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound predict drug-like properties with a very low toxic effect . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Scientific Research Applications
Synthesis and Biological Activity This compound belongs to a class of chemicals that are synthesized for their potential biological activities. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds, including derivatives similar to the mentioned chemical structure, exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential utility in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Properties Another area of application is the development of antimicrobial agents. Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, and Kaplancıklı (2016) explored dithiocarbamate derivatives bearing thiazole/benzothiazole rings for their antimicrobial activities. Such compounds, including those structurally related to the query chemical, showed high antimicrobial activity, indicating their potential as novel antimicrobial agents (Yurttaş et al., 2016).
Anticonvulsant Drug Development The compound has also been reported as a promising new anticonvulsant drug candidate, known as “Epimidin.” Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, and Georgiyants (2021) developed and validated an HPLC method for determining related substances in Epimidin, highlighting its potential in treating convulsive disorders. This work underscores the importance of rigorous analytical methods in the development of new pharmaceuticals (Severina et al., 2021).
Receptor Ligand Development for PET Imaging Compounds with structural similarities to the chemical have been evaluated for their potential as positron emission tomography (PET) radiotracers, such as in the work by Hume, Ashworth, Opacka‐Juffry, Ahier, Lammertsma, Pike, Cliffe, Fletcher, and White (1994). They explored the use of WAY-100635, a compound with a piperazinyl group similar to the query compound, as a radioligand for 5-HT1A receptors in rat brain for PET imaging. Their findings suggest the potential of such compounds in clinical and pharmacological investigations using PET (Hume et al., 1994).
Mechanism of Action
Properties
IUPAC Name |
5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-32-18-9-7-17(8-10-18)28-13-15-29(16-14-28)22(30)12-11-21-26-24(31)23-19-5-3-2-4-6-20(19)33-25(23)27-21/h7-10H,2-6,11-16H2,1H3,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZELTXIYECCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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